molecular formula C21H18N4 B5870646 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine

Cat. No. B5870646
M. Wt: 326.4 g/mol
InChI Key: QISDQQXGXYHSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have promising effects in various fields, including cancer research and drug development. In

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine involves the inhibition of certain enzymes and signaling pathways involved in tumor growth and proliferation. Specifically, this compound has been found to inhibit the activity of Aurora kinases, which are involved in the regulation of cell division and are overexpressed in many types of cancer. In addition, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine include the inhibition of tumor growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine in lab experiments is its potential as a lead compound for the development of new drugs targeting various diseases. In addition, this compound has been found to have promising anti-tumor effects in preclinical studies. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.

Future Directions

There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine. One direction is to further investigate its potential as a lead compound for the development of new drugs targeting various diseases. Another direction is to explore its potential as a combination therapy with other anti-cancer agents. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, further studies could be conducted to investigate the pharmacokinetics and toxicity of this compound in vivo.

Synthesis Methods

The synthesis method of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2,6-diphenylpyrimidin-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine has been studied for its potential applications in scientific research, particularly in the fields of cancer research and drug development. In cancer research, this compound has been found to have anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in tumor growth and proliferation. In drug development, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine has been studied as a potential lead compound for the development of new drugs targeting various diseases.

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-15-13-16(2)25(24-15)20-14-19(17-9-5-3-6-10-17)22-21(23-20)18-11-7-4-8-12-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISDQQXGXYHSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.